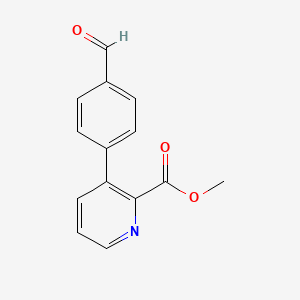
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is an organic compound with the molecular formula C14H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate typically involves the reaction of 4-formylphenylboronic acid with methyl 2-bromopyridine-3-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and ability to form carbon-carbon bonds under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-formylphenyl)pyridine-2-carboxylic acid.
Reduction: 3-(4-hydroxyphenyl)pyridine-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate
- Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate
- Methyl 3,4-dichloro-6-(1,1-difluroethyl)pyridine-2-carboxylate
Uniqueness
Methyl 3-(4-formylphenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group on the phenyl ring and the carboxylate ester linkage to the pyridine ring make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
920510-95-8 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
methyl 3-(4-formylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-9H,1H3 |
InChI-Schlüssel |
VAFMPLQBDHKRBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


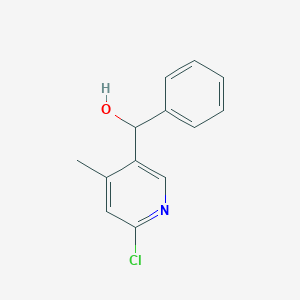
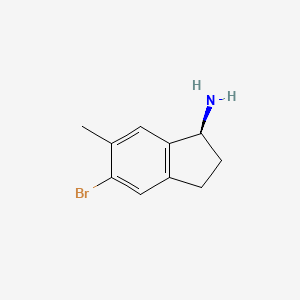
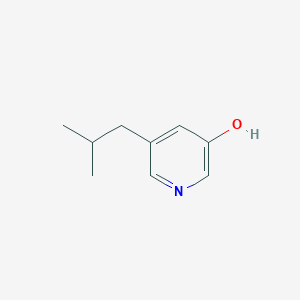
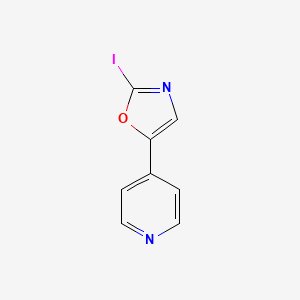



![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)


![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)


![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
